![molecular formula C28H31FeOP2+ B577497 (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221746-31-1](/img/structure/B577497.png)
(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene
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Description
“(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene” is a compound with the empirical formula C32H40FeP2 . It has a molecular weight of 542.45 . The compound is also known as (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene .
Molecular Structure Analysis
The compound consists of a ferrocene molecule with a diphenylphosphino group and a tert-butylphosphinoyl group attached . The exact structure would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis
While specific reactions involving this compound are not available, a study has shown that the anionic polymerization of 4-diphenylphosphino styrene (DPPS) achieved well-defined homopolymers .Physical And Chemical Properties Analysis
The compound is a powder with an optical activity of [α]20/D +410±15°, c = 0.5 in chloroform .Scientific Research Applications
Selective Synthesis and Stabilization of Peroxides
This compound plays a crucial role in the selective synthesis and stabilization of peroxides . The reaction of bis (diphenylphosphino)ethane dioxide with hydrogen peroxide leads to an extended crystalline network based on the formation of hydrogen bonds . This process is significant for the creation of an industrially important MEKPO (methyl ethyl ketone peroxide) dimer .
Asymmetric Catalysis
The compound is used in the field of asymmetric catalysis . Due to the unique properties of ferrocene and its derivatives, ferrocenyl compounds are considered privileged structures in asymmetric catalysis . The versatility of the ferrocene moiety gives rise to a vast range of diverse ligand and catalyst motifs which are successful in broad ranges of mechanistically distinct reactions .
properties
IUPAC Name |
(Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGAXSFACFRVDP-NTEVMMBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FeOP2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746441 |
Source
|
Record name | (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene | |
CAS RN |
1221746-31-1 |
Source
|
Record name | (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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